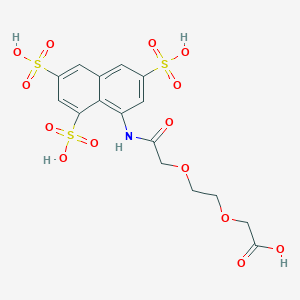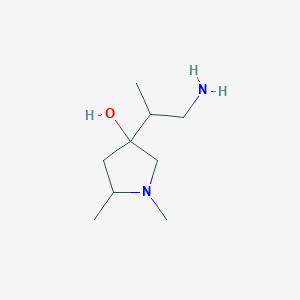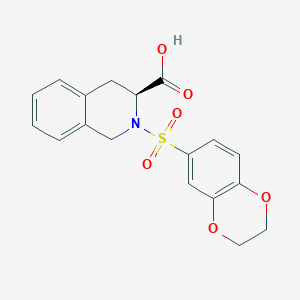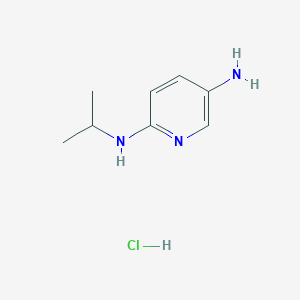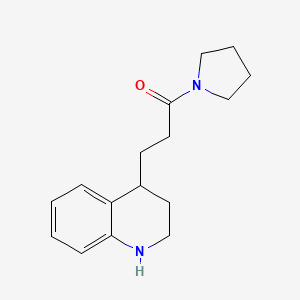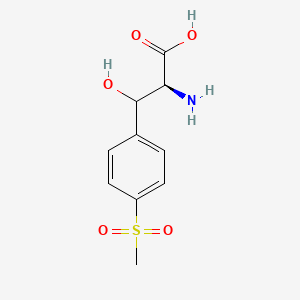
(2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl-substituted phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)benzaldehyde and glycine.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-(methylsulfonyl)benzaldehyde and glycine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy-α-amino acid.
Hydrogenation: The intermediate is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) to reduce the double bond and form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemistry: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The methylsulfonyl group may enhance the compound’s stability and solubility, contributing to its overall biological activity.
Comparación Con Compuestos Similares
- (2S)-2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid
- (2S)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid
- (2S)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the methylsulfonyl group in (2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid distinguishes it from other similar compounds. This group can influence the compound’s reactivity, solubility, and overall biological activity.
- Reactivity: The methylsulfonyl group may make the compound more resistant to certain types of chemical reactions compared to other substituents like nitro or chloro groups.
Propiedades
Fórmula molecular |
C10H13NO5S |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-17(15,16)7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9?/m0/s1 |
Clave InChI |
OTAAFSSMHIARNW-IENPIDJESA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


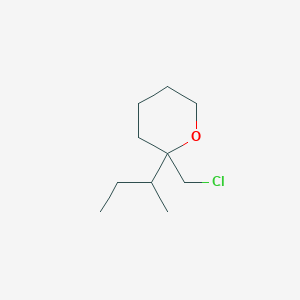

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)



![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)
